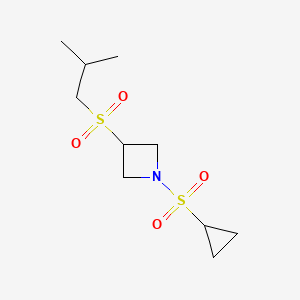![molecular formula C17H29N3OS B2708173 N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide CAS No. 1797119-62-0](/img/structure/B2708173.png)
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide, also known as CES, is a newly synthesized compound that has shown promising results in various scientific research applications. CES is a potent and selective inhibitor of a specific enzyme, making it a valuable tool for studying the biochemical and physiological effects of this enzyme.
Mecanismo De Acción
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is a potent and selective inhibitor of a specific enzyme, which plays a critical role in various biological processes. The enzyme is responsible for the synthesis of a specific molecule, which is involved in various cellular processes. By inhibiting this enzyme, this compound can block the synthesis of this molecule, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by blocking the synthesis of a specific molecule that is essential for their survival. In inflammation research, this compound has been found to reduce inflammation by blocking the synthesis of a specific molecule that is involved in the inflammatory response. In neurodegenerative disease research, this compound has been found to protect neurons from damage by blocking the synthesis of a specific molecule that is involved in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of a specific enzyme, making it a valuable tool for studying the biochemical and physiological effects of this enzyme. This compound is also relatively easy to synthesize, making it readily available for use in lab experiments. However, this compound also has some limitations. It may not be effective in all applications, and its effects may vary depending on the specific cell type or disease model used.
Direcciones Futuras
There are several future directions for research using N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide. One potential application is in drug discovery, where this compound can be used to identify potential drug targets for various diseases. This compound can also be used to study the role of this enzyme in various biological processes, leading to a better understanding of its function and potential therapeutic applications. Finally, this compound can be used to develop new inhibitors with improved potency and selectivity, leading to more effective treatments for various diseases.
Métodos De Síntesis
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclohexane, which is then converted to 1-cyanocyclohexylamine. The second step involves the synthesis of 2-(ethylsulfanyl)cyclohexanone, which is then converted to 2-(ethylsulfanyl)cyclohexylamine. The final step involves the coupling of 1-cyanocyclohexylamine and 2-(ethylsulfanyl)cyclohexylamine with N-(2-chloroacetyl)glycine to form this compound.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been found to be a valuable tool in various scientific research applications. It has been used to study the role of a specific enzyme in various diseases, including cancer, inflammation, and neurodegenerative diseases. This compound has also been used to study the mechanism of action of this enzyme and to identify potential drug targets.
Propiedades
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[(2-ethylsulfanylcyclohexyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N3OS/c1-2-22-15-9-5-4-8-14(15)19-12-16(21)20-17(13-18)10-6-3-7-11-17/h14-15,19H,2-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTFAEPDFYUJPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1CCCCC1NCC(=O)NC2(CCCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl imidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B2708093.png)
![6-(4-methylphenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2708095.png)
![2-((5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2708097.png)


![Methyl 2-amino-2-[3-(2-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2708101.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-oxo-4H-chromene-3-carboxamide](/img/structure/B2708103.png)
![[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2708104.png)
![2-[Rac-(1r,4r)-4-aminocyclohexyl]pyrimidin-4-ol dihydrochloride, trans](/img/structure/B2708106.png)



![6-Ethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2708112.png)
![N1-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B2708113.png)